(-)-Aceclidine (-)-Aceclidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14499427
InChI: InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3/p+1/t9-/m0/s1
SMILES:
Molecular Formula: C9H16NO2+
Molecular Weight: 170.23 g/mol

(-)-Aceclidine

CAS No.:

Cat. No.: VC14499427

Molecular Formula: C9H16NO2+

Molecular Weight: 170.23 g/mol

* For research use only. Not for human or veterinary use.

(-)-Aceclidine -

Specification

Molecular Formula C9H16NO2+
Molecular Weight 170.23 g/mol
IUPAC Name [(3R)-1-azoniabicyclo[2.2.2]octan-3-yl] acetate
Standard InChI InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3/p+1/t9-/m0/s1
Standard InChI Key WRJPSSPFHGNBMG-VIFPVBQESA-O
Isomeric SMILES CC(=O)O[C@H]1C[NH+]2CCC1CC2
Canonical SMILES CC(=O)OC1C[NH+]2CCC1CC2

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

(-)-Aceclidine, chemically designated as [(8R)-1-azoniabicyclo[2.2.2]octan-8-yl] acetate, possesses a molecular formula of C9H16NO2+\text{C}_9\text{H}_{16}\text{NO}_2^+ and a molecular weight of 170.23 g/mol . Its bicyclic structure features a quaternary ammonium group and an acetate ester, which are critical for its pharmacological activity. The compound’s stereochemistry is defined by the R-configuration at the C8 position of the azabicyclo[2.2.2]octane ring, distinguishing it from its S-enantiomer and the racemic mixture .

Table 1: Key Molecular Properties of (-)-Aceclidine

PropertyValue
Molecular FormulaC9H16NO2+\text{C}_9\text{H}_{16}\text{NO}_2^+
Molecular Weight170.23 g/mol
StereochemistryR-configuration at C8
SMILES NotationCl.CC(=O)OC1CN2CCC1CC2
InChI KeyLWWSARSTZGNKGV-UHFFFAOYSA-N

Pharmacological Profile and Mechanism of Action

Receptor Specificity and Signaling Pathways

(-)-Aceclidine functions as a selective agonist of muscarinic acetylcholine receptors (mAChRs), with a preference for the M3\text{M}_3 subtype . This receptor subtype is predominantly expressed in the iris sphincter and ciliary muscle, where its activation induces pupil constriction (miosis) and enhances aqueous humor outflow . Unlike non-selective cholinergic agonists such as pilocarpine, (-)-Aceclidine demonstrates minimal activity at M2\text{M}_2 and M4\text{M}_4 receptors, which are associated with adverse effects like ciliary spasm and brow ache .

The compound’s EC50 for M3\text{M}_3 receptor activation is 17.0 µM, a potency that enables therapeutic effects at low concentrations while avoiding receptor saturation . This biphasic response—observed in vitro at concentrations ≤10 µM—explains its efficacy in enhancing trabecular outflow without inducing paradoxical effects at higher doses .

Clinical Efficacy in Presbyopia Management

Phase 3 CLARITY Trials: Key Findings

The CLARITY 1 (NCT05656027), CLARITY 2 (NCT06045299), and CLARITY 3 (NCT05728944) trials evaluated 1.75% aceclidine (LNZ100) in 45–75-year-old participants with presbyopia . While these studies utilized the racemic mixture, the (-)-enantiomer’s dominance in receptor interactions suggests it drives the observed therapeutic effects.

Table 2: Efficacy Outcomes from CLARITY 2 (Vehicle-Controlled Arm)

EndpointResponder Rate (LNZ100)VehicleP-value
≥3-line improvement in BCDVA at 3h71%8%P<0.0001P < 0.0001
≥2-line improvement in BCDVA at 3h91%24%P<0.0001P < 0.0001
Duration ≥10h40%5%P<0.0001P < 0.0001

Participants receiving LNZ100 achieved statistically significant improvements in near vision acuity, with 71% attaining a ≥3-line gain at 3 hours post-dose . These effects correlated with a 1.5–2.0 mm reduction in pupil diameter, optimizing depth of focus without compromising distance vision .

Comparative Analysis with Other Miotic Agents

Pilocarpine: Limitations and Contrasts

Pilocarpine, a non-selective mAChR agonist, achieves miosis through M3\text{M}_3-mediated iris sphincter contraction but also activates M2\text{M}_2 receptors in the ciliary body, leading to accommodative spasms in 20–25% of users . In contrast, (-)-Aceclidine’s selectivity minimizes such effects, as evidenced by the absence of accommodative-related adverse events in clinical trials .

Aceclidine Racemate vs. (-)-Enantiomer

While the racemic formulation LNZ100 has demonstrated efficacy, preclinical studies suggest that the (-)-enantiomer may offer enhanced receptor engagement. Molecular dynamics simulations indicate that the R-configuration improves fit within the M3\text{M}_3 receptor’s orthosteric site, potentially allowing for dose reduction while maintaining therapeutic effects . Future studies isolating the (-)-enantiomer could validate these predictions.

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